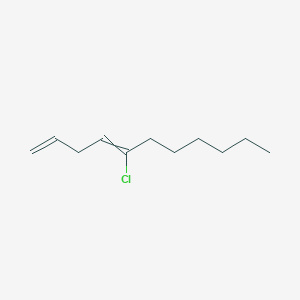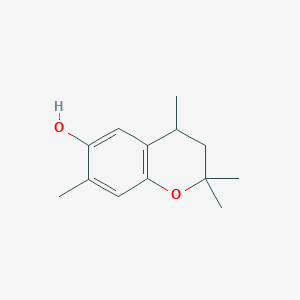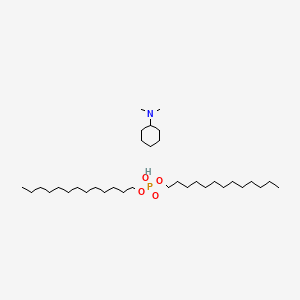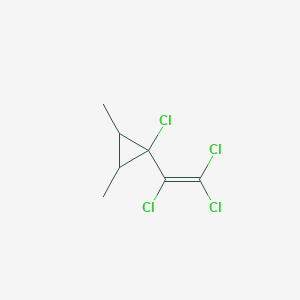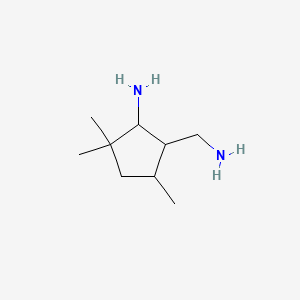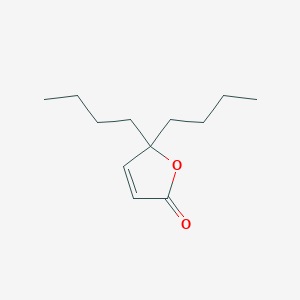
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl ester group at the third position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole ring.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which optimizes the conversion of enamines into the desired indole product with high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the second position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups replacing the chloro substituent or modifying the ester group.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-indole-3-carboxylate: Lacks the chloro substituent at the second position.
2-Methyl-1H-indole-3-carboxylate: Has a methyl group instead of a chloro substituent at the second position.
1-Methyl-1H-indole-3-carboxylate: Lacks the chloro substituent and has a methyl group at the nitrogen position.
Uniqueness
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives .
Propiedades
Número CAS |
65610-50-6 |
|---|---|
Fórmula molecular |
C11H10ClNO2 |
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
methyl 2-chloro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,1-2H3 |
Clave InChI |
UYIRXLJICAAFRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


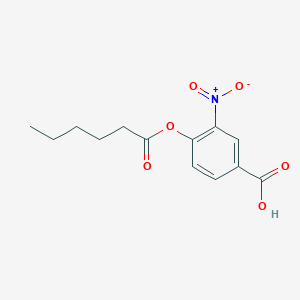
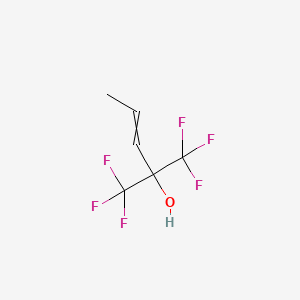
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
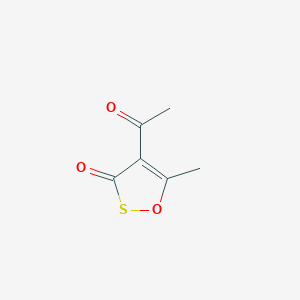
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
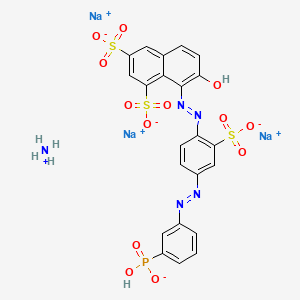
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
